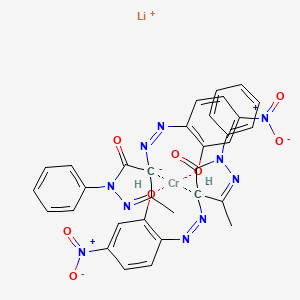
Lithium bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双[2,4-二氢-4-[(2-羟基-4-硝基苯基)偶氮]-5-甲基-2-苯基-3H-吡唑-3-酮(2-)]铬酸锂(1-) 是一种复杂的金属有机化合物。其特点在于其独特的结构,包括与铬酸阴离子配位的锂离子,以及两个偶氮连接的吡唑啉配体。
准备方法
合成路线和反应条件
双[2,4-二氢-4-[(2-羟基-4-硝基苯基)偶氮]-5-甲基-2-苯基-3H-吡唑-3-酮(2-)]铬酸锂(1-) 的合成通常包括以下步骤:
偶氮化合物的形成: 第一步涉及 2-羟基-4-硝基苯胺的重氮化,然后与 5-甲基-2-苯基-3H-吡唑-3-酮偶联形成偶氮化合物。
与铬酸盐的络合: 然后,在受控的 pH 条件下,偶氮化合物与铬酸盐来源(例如铬酸钾)反应,形成铬酸盐络合物。
锂配位: 最后,用锂盐(例如氯化锂)处理铬酸盐络合物,生成所需的双铬酸锂络合物。
工业生产方法
该化合物的工业生产可能涉及扩大实验室合成方法,特别要注意保持产品的纯度和产率。这可能涉及使用连续流动反应器和自动化控制系统来确保一致的反应条件。
化学反应分析
反应类型
双[2,4-二氢-4-[(2-羟基-4-硝基苯基)偶氮]-5-甲基-2-苯基-3H-吡唑-3-酮(2-)]铬酸锂(1-) 可以进行多种化学反应,包括:
氧化和还原: 铬酸中心可以参与氧化还原反应,其中它可以被还原为铬(III) 或氧化为更高的氧化态。
取代反应: 偶氮配体可以进行取代反应,其中偶氮基团可以被其他亲核试剂取代。
配位反应: 锂离子可以与其他配体配位,可能改变化合物的性质。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠或肼等还原剂。
取代: 胺或硫醇等亲核试剂可以在温和条件下使用。
主要产物
氧化: 铬(III) 络合物。
还原: 还原的偶氮化合物。
取代: 具有不同取代基的新偶氮衍生物。
科学研究应用
双[2,4-二氢-4-[(2-羟基-4-硝基苯基)偶氮]-5-甲基-2-苯基-3H-吡唑-3-酮(2-)]铬酸锂(1-) 在科学研究中有多种应用:
材料科学: 用于开发具有特定电子或磁性能的先进材料。
催化: 作为各种有机反应(包括氧化和聚合过程)的催化剂。
生物学研究: 研究其潜在的生物活性,包括抗菌和抗癌特性。
分析化学: 用作检测和定量某些金属离子的试剂。
作用机制
双[2,4-二氢-4-[(2-羟基-4-硝基苯基)偶氮]-5-甲基-2-苯基-3H-吡唑-3-酮(2-)]铬酸锂(1-) 的作用机制涉及其通过其铬酸盐和偶氮成分与分子靶标的相互作用。铬酸中心可以参与氧化还原反应,改变靶分子的氧化态。偶氮配体可以与生物大分子相互作用,可能破坏其功能。
相似化合物的比较
类似化合物
- 双[1-[(2-羟基-4-硝基苯基)偶氮]-2-萘酚(2-)]铬酸锂(1-)
- 双[2,4-二氢-4-[(2-羟基-5-硝基苯基)偶氮]-5-甲基-2-苯基-3H-吡唑-3-酮(2-)]铬酸锂(1-)
独特性
双[2,4-二氢-4-[(2-羟基-4-硝基苯基)偶氮]-5-甲基-2-苯基-3H-吡唑-3-酮(2-)]铬酸锂(1-) 的独特之处在于其特定的配体结构,赋予其独特的电子和空间性质。这种独特性使其在需要对分子相互作用和反应性进行精确控制的应用中特别有用。
属性
CAS 编号 |
83733-20-4 |
|---|---|
分子式 |
C32H24CrLiN10O8- |
分子量 |
735.6 g/mol |
IUPAC 名称 |
lithium;chromium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1 |
InChI 键 |
WXZNDMWMOIICLU-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



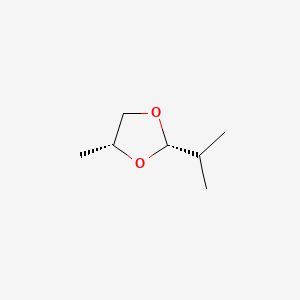


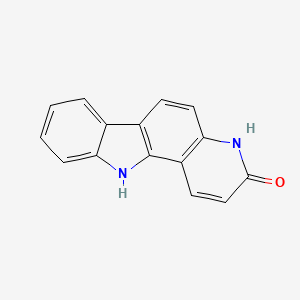
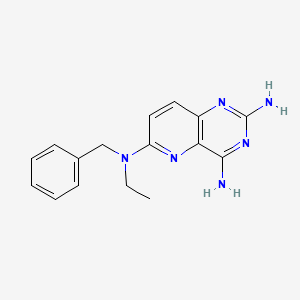
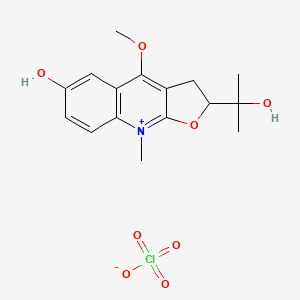
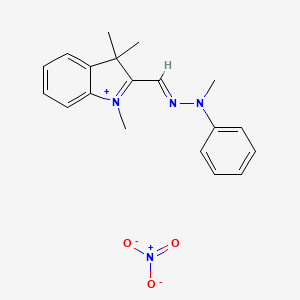
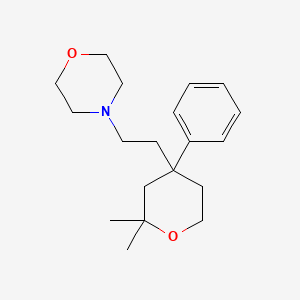
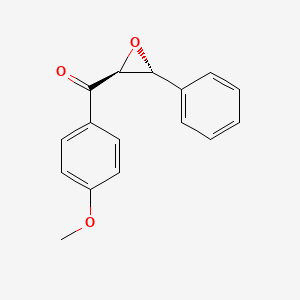
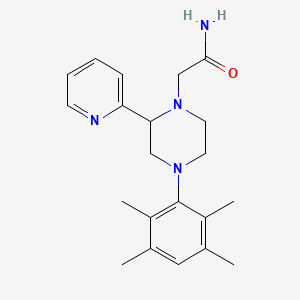

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

